molecular formula C23H20N4O2 B11675904 3-(4-Methoxyphenyl)-N'-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide

3-(4-Methoxyphenyl)-N'-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11675904
M. Wt: 384.4 g/mol
InChI Key: RRDSLQPPQJWIMX-BUVRLJJBSA-N
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Description

3-(4-Methoxyphenyl)-N’-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a naphthyl group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-N’-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 1-(1-naphthyl)ethylidenehydrazine, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N’-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-N’-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-N’-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-N’-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide shares similarities with other pyrazole derivatives, such as:
    • 3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide
    • 3-(4-Methoxyphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The presence of both the naphthyl and methoxyphenyl groups in 3-(4-Methoxyphenyl)-N’-(1-(1-naphthyl)ethylidene)-1H-pyrazole-5-carbohydrazide makes it unique compared to other pyrazole derivatives. These groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-1-naphthalen-1-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H20N4O2/c1-15(19-9-5-7-16-6-3-4-8-20(16)19)24-27-23(28)22-14-21(25-26-22)17-10-12-18(29-2)13-11-17/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-15+

InChI Key

RRDSLQPPQJWIMX-BUVRLJJBSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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